4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile is a chemical compound characterized by its unique structure, which incorporates an azidomethyl group attached to a biphenyl framework along with a carbonitrile group. This compound is recognized for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its molecular formula is and it has a CAS number of 133690-91-2. The azido group present in this compound enhances its reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
The synthesis of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile typically involves the nucleophilic substitution reaction of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile with sodium azide. This reaction is often conducted in a polar aprotic solvent such as dimethylformamide (DMF) under elevated temperatures to facilitate the complete conversion of the bromide to the azide .
4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile can participate in several types of chemical reactions:
The mechanism by which 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile exerts its chemical reactivity involves the following processes:
4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile has several notable applications:
4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (CAS: 133690-91-2) is an organic compound with the molecular formula C₁₄H₁₀N₄ and a molecular weight of 234.26 g/mol. Its structure features a biphenyl scaffold substituted with an azidomethyl group (–CH₂N₃) at the para-position of one ring and a cyano group (–C≡N) at the ortho-position of the other (Figure 1). This arrangement confers significant chemical reactivity: the azide group participates in [3+2] cycloadditions (e.g., Click chemistry), while the nitrile can undergo tetrazole ring formation under azide-mediated conditions [3] [5] [7].
The compound is a critical synthetic intermediate in producing angiotensin II receptor blockers (sartans) like losartan, valsartan, and irbesartan. Its significance lies in enabling the construction of the tetrazole moiety—a pharmacophore essential for receptor binding—via reaction with sodium azide (NaN₃) [1] [8]. Residual traces of this intermediate in active pharmaceutical ingredients (APIs) can lead to downstream impurities classified as potential mutagens [10].
Physicochemical properties include a calculated LogP of 3.49, indicating moderate lipophilicity, and a polar surface area of 73.54 Ų. It is typically supplied as an off-white solid (>95% purity), requiring storage at 2–8°C to maintain stability [5] [7] [9].
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Registry Number | 133690-91-2 |
Molecular Formula | C₁₄H₁₀N₄ |
Molecular Weight | 234.26 g/mol |
IUPAC Name | 2-[4-(Azidomethyl)phenyl]benzonitrile |
Key Functional Groups | Azide (–CH₂N₃), Nitrile (–C≡N) |
Storage Conditions | 2–8°C (refrigerated) |
In sartan manufacturing, 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile serves as a precursor for tetrazole synthesis. When residual amounts persist during downstream reactions with sodium azide, they form genotoxic impurities (GTIs):
These azido impurities are classified as potential mutagens due to their electrophilic reactivity. In vitro studies suggest they can covalently bind DNA, inducing point mutations. Their presence in APIs like losartan or valsartan—even at ppm levels—poses carcinogenic risks, prompting recalls by agencies like Health Canada [8] [10].
The genesis of these impurities is linked to:
Table 2: Conditions Leading to Azido Impurity Formation in Sartans
Stage | Process Condition | Resulting Impurity |
---|---|---|
Nitrile-azide reaction | Excess NaN₃ or high temperature | GTI-azide-1 |
Tetrazole cyclization | Incomplete reaction/quenching | GTI-azide-2 |
API purification | Insufficient crystallization | Co-crystallization of GTIs |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7